1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Description
1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Properties
IUPAC Name |
1-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(23-17-9-8-15-5-1-2-6-16(15)13-17)24-18-7-3-12-25(14-18)19-21-10-4-11-22-19/h1-2,4-6,10-11,17-18H,3,7-9,12-14H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUZTOJZOOAIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NC(=O)NC3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with the tetrahydronaphthalene derivative. The final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its safer alternatives like triphosgene.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine or piperidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: Possible uses in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-phenylurea
- 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(2-naphthyl)urea
- 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydroquinolin-2-yl)urea
Uniqueness: Compared to these similar compounds, 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea stands out due to the presence of the tetrahydronaphthalene moiety, which may confer unique steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
